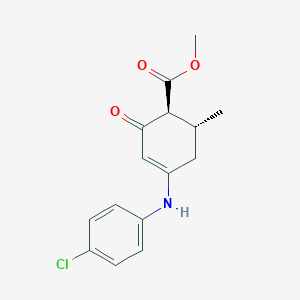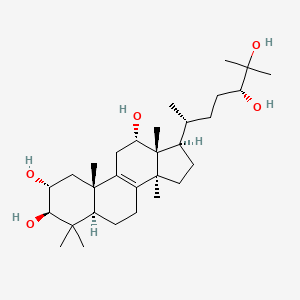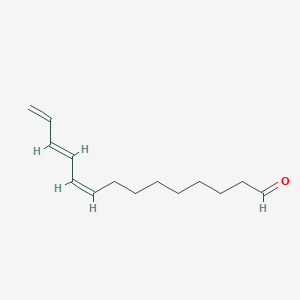
Cevipabulin fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevipabulin fumarate is a synthetic, water-soluble tubulin-binding agent with potential antineoplastic activity. It binds at the vinca-binding site on tubulin but acts more similarly to taxane-site binding agents by enhancing tubulin polymerization without inducing tubulin depolymerization . This disruption in microtubule dynamics may inhibit cell division and reduce cellular growth, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cevipabulin fumarate is synthesized through a multi-step process involving the reaction of 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine with fumaric acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the fumarate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: Cevipabulin fumarate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and amino groups . It can also participate in polymerization reactions due to its ability to stabilize microtubules .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO) and water, as well as acids like fumaric acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major product formed from the reactions involving this compound is the stabilized microtubule complex, which is crucial for its antineoplastic activity .
Wissenschaftliche Forschungsanwendungen
It has shown promising results in preclinical and clinical trials for the treatment of advanced malignant solid tumors . Additionally, its ability to stabilize microtubules makes it a valuable tool in cell biology research, particularly in studies related to cell division and intracellular transport . It is also being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .
Wirkmechanismus
Cevipabulin fumarate exerts its effects by binding to the vinca-binding site on tubulin, promoting the polymerization of tubulin into microtubules . This stabilization of microtubules disrupts their dynamic instability, which is essential for cell division and intracellular transport . By inhibiting microtubule depolymerization, this compound effectively halts cell division, leading to reduced cellular growth and potential tumor regression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Paclitaxel
- Vincristine
- Vinblastine
Uniqueness: Cevipabulin fumarate is unique in its dual binding properties, as it binds to both the vinca-binding site and a novel site on α-tubulin . This dual binding enhances its ability to stabilize microtubules and makes it effective against tumors resistant to other microtubule-targeting agents like paclitaxel and vincristine . Additionally, its water solubility and stability make it a versatile compound for both intravenous and oral administration .
Eigenschaften
CAS-Nummer |
849550-69-2 |
|---|---|
Molekularformel |
C22H26ClF5N6O7 |
Molekulargewicht |
616.9 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine;dihydrate |
InChI |
InChI=1S/C18H18ClF5N6O.C4H4O4.2H2O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2;5-3(6)1-2-4(7)8;;/h6-9,25,28H,3-5H2,1-2H3;1-2H,(H,5,6)(H,7,8);2*1H2/b;2-1+;;/t9-;;;/m0.../s1 |
InChI-Schlüssel |
UUFXQPPJVCARJY-CBVSRFFLSA-N |
SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Isomerische SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=C/C(=O)O)\C(=O)O.O.O |
Kanonische SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F.C(=CC(=O)O)C(=O)O.O.O |
Synonyme |
5-chloro-6-(2,6-difluoro-4-(3-(methylamino)propoxy)phenyl)-N-(1,1,1-trifluoropropan-2-yl)-(1,2,4)triazolo(1,5-a)pyrimidin-7-amine cevipabulin CNDR-51533 CNDR-51657 TTI-237 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1256070.png)



![(2E,4Z)-8-[(3aS,4S,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2-hydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B1256077.png)









